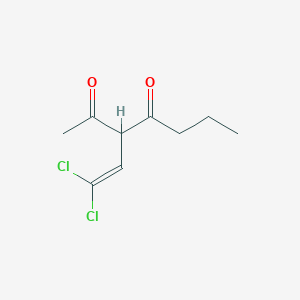
3-(2,2-Dichloroethenyl)heptane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dichloroethenyl)heptane-2,4-dione is a chemical compound with the molecular formula C9H12Cl2O2 It is a derivative of heptane and contains a dichloroethenyl group attached to the heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethenyl)heptane-2,4-dione typically involves the reaction of heptane-2,4-dione with 2,2-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
3-(2,2-Dichloroethenyl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The dichloroethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
3-(2,2-Dichloroethenyl)heptane-2,4-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-(2,2-Dichloroethenyl)heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The dichloroethenyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-heptane-3,5-dione: A similar compound with a different substitution pattern on the heptane backbone.
3-Ethyl-2,2-dimethylheptane: Another heptane derivative with different substituents.
Uniqueness
3-(2,2-Dichloroethenyl)heptane-2,4-dione is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
111837-40-2 |
|---|---|
分子式 |
C9H12Cl2O2 |
分子量 |
223.09 g/mol |
IUPAC名 |
3-(2,2-dichloroethenyl)heptane-2,4-dione |
InChI |
InChI=1S/C9H12Cl2O2/c1-3-4-8(13)7(6(2)12)5-9(10)11/h5,7H,3-4H2,1-2H3 |
InChIキー |
PCEKVMPXVFRZPY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(C=C(Cl)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
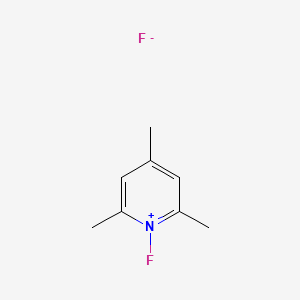
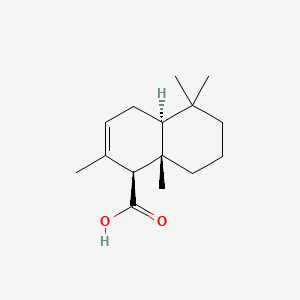
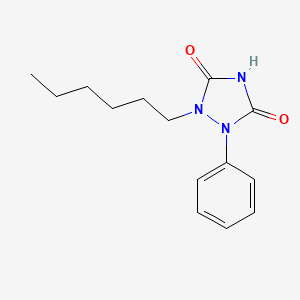
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
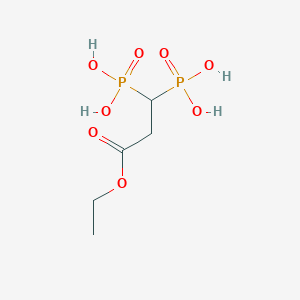
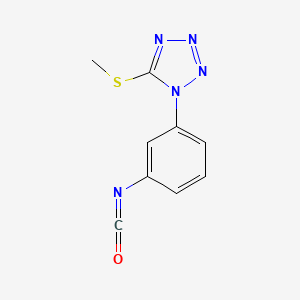
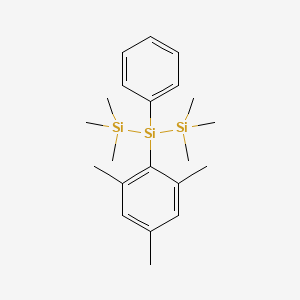

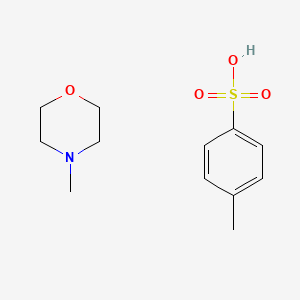

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
